

Violanthrone-79 (CAS 85652-50-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Violanthrone-79*

Cat. No.: *B033473*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79, with the CAS number 85652-50-2, is a synthetic, anthraquinone-derived dye that has garnered significant interest in the field of organic electronics.^[1] Its robust fluorescence and semiconducting properties make it a valuable compound for research and development in areas such as organic field-effect transistors (OFETs) and photovoltaics.^[1] Chemically, it is known as 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.^{[1][2]} The planar structure of **Violanthrone-79** facilitates strong π - π stacking interactions, which are crucial for its high charge carrier mobility and thermal stability, enhancing its performance in optoelectronic devices.^[1] This technical guide provides an in-depth overview of **Violanthrone-79**, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a model compound in materials science.

Chemical and Physical Properties

Violanthrone-79 is characterized as a solid powder, with colors ranging from amber to dark purple or black.^[3] It is soluble in chloroform.^[4] For optimal stability, it should be stored in a dry, dark environment at 0-4 °C for short-term use and -20 °C for long-term storage.^[1]

Property	Value	Reference
CAS Number	85652-50-2	[1] [2] [5] [6]
Molecular Formula	C50H48O4	[1] [2] [6]
Molecular Weight	712.93 g/mol	[1]
Exact Mass	712.3553	[1]
Elemental Analysis	C: 84.24%, H: 6.79%, O: 8.98%	[1]
Appearance	Solid powder (Amber to Dark purple to Black)	[3]
Purity	>95% (HPLC)	[1] [3]
Solubility	Soluble in chloroform	[4]
Storage	Short term: 0 - 4 °C; Long term: -20 °C. Dry and dark.	[1]

Experimental Protocols

Synthesis of Violanthrone-79

A general procedure for the synthesis of 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (**Violanthrone-79**) is outlined below.[\[5\]](#)

Materials:

- 16,17-dihydroxyanthraquinone violet (2.48 mmol, 1.21 g)
- N-methylpyrrolidone (NMP) (50 mL)
- Anhydrous K2CO3 (7.2 mmol, 1.00 g)
- 1-bromooctane (5.08 mmol, 0.98 g)
- 18-crown-6 (catalytic amount)

- Dichloromethane
- Methanol
- Water

Procedure:

- A 100 mL round-bottomed flask is charged with 1.21 g (2.48 mmol) of 16,17-dihydroxyanthraquinone violet and 50 mL of N-methylpyrrolidone (NMP).
- The mixture is heated to 100 °C and maintained for 10 minutes to ensure the dispersion of the starting material.[\[5\]](#)
- To the reaction mixture, 1.00 g (7.2 mmol) of anhydrous K₂CO₃, 0.98 g (5.08 mmol) of 1-bromoocetane, and a catalytic amount of 18-crown-6 are added.[\[5\]](#)
- The reaction is maintained at 100 °C with continuous stirring for 8 hours.[\[5\]](#)
- After the reaction is complete, the mixture is cooled and then slowly poured into 100 mL of water.
- The resulting mixture is stirred thoroughly, and the solid product is collected by filtration.
- The collected solid is dried to yield the crude product.
- The crude product is dissolved in dichloromethane and filtered to remove any insoluble materials.
- The dichloromethane is removed using a rotary evaporator to obtain the solid product. The reported yield for this step is 72% (1.26 g).[\[5\]](#)
- The product is further purified by silica gel column chromatography using a 20:1 volume ratio of dichloromethane and methanol as the eluent.[\[5\]](#)

Reductive Aromatization of Violanthrone-79

Violanthrone-79 can be used as a starting material to synthesize other functionalized violanthrenes. An example of a reductive aromatization protocol is provided below.[7]

Materials:

- **Violanthrone-79** (VO79) (0.20 mmol, 142 mg)
- Potassium hydroxide (KOH) (excess, 400 mg)
- Sodium dithionite (Na₂S₂O₄) (8.0 equiv, 1.60 mmol, 279 mg)
- Toluene (10 mL)
- Water (10 mL)
- Aliquat 336 (0.1 mL)
- Methyl iodide (MeI) (10 equiv, 2.0 mmol, 0.12 mL)
- Hexane

Procedure:

- **Violanthrone-79**, KOH, and Na₂S₂O₄ are dissolved in a mixture of toluene and water.
- Aliquat 336 is added, and the mixture is stirred for 1 hour at 90 °C.[7]
- The reaction mixture is then cooled to room temperature.
- Methyl iodide is added, and the mixture is stirred for 30 minutes at 90 °C.[7]
- Upon completion of the reaction (monitored by TLC), the volatile components are removed in vacuo.
- The residue is taken up in 20 mL of hexane.
- The mixture is filtered, and the product is precipitated at -80 °C.
- The resulting red powder is dried in a vacuum. The reported yield is 80% (137 mg).[7]

Characterization Data

Spectroscopic and analytical data for the product of the reductive aromatization are presented below.[\[7\]](#)

Analysis	Data
IR (ATR)	3071 (w), 2925 (s), 2855 (m), 1578 (w), 1494 (w), 1462 (w), 1348 (s), 1314 (m), 1260 (w), 1033 (vs), 876 (vs), 756 (s), 628 (w) cm^{-1}
^{13}C NMR (75.5 MHz, CDCl_3)	δ = 14.2, 22.8, 26.3, 26.7, 27.9, 29.5, 29.7, 29.8, 31.9, 40.0, 69.0, 101.7, 118.0, 118.9, 121.3, 121.5, 122.0, 123.9, 124.0, 125.6, 125.7, 125.7, 126.0, 126.9, 128.0, 128.5, 139.4, 156.8, 177.5
HRMS (APCI+)	m/z [M + H] ⁺ Calcd for $\text{C}_{60}\text{H}_{67}\text{O}_6$: 883.4932; found: 883.4953

Applications in Research

Violanthrone-79 serves as an n-channel organic semiconductor and is utilized for interface control in conventional n-type meta diodes.[\[5\]](#)[\[6\]](#) Its well-defined structure and self-assembly properties also make it an excellent model compound for studying the aggregation behavior of complex molecules like asphaltenes.[\[8\]](#)[\[9\]](#) Studies have investigated its aggregation in various solvents, revealing insights into π - π stacking interactions.[\[8\]](#) Furthermore, its derivatives are being explored as potential p-type organic semiconductors.[\[7\]](#)

Experimental and logical workflows

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Violanthrone-79**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. Violanthrone 79 85652-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Violanthrone-79, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. VIOLANTHRONE-79 | 85652-50-2 [chemicalbook.com]
- 6. Violanthrone-79, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Violanthrone-79 (CAS 85652-50-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033473#violanthrone-79-cas-number-85652-50-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com